REACTION_SMILES
|
[BrH:30].[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH2:12][C:13](=[O:14])[NH:15][c:16]1[c:17]([C:18](=[O:19])[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27][cH:28][cH:29]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:31][C:32](=[O:33])[OH:34]>>[BrH:30].[NH2:11][CH2:12][C:13](=[O:14])[NH:15][c:16]1[c:17]([C:18](=[O:19])[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27][cH:28][cH:29]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
O=C(CNC(=O)OCc1ccccc1)Nc1ccccc1C(=O)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(CNC(=O)OCc1ccccc1)Nc1ccccc1C(=O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)Nc1ccccc1C(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |